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Compound of Interest

Compound Name: 1-Cyclohexylethanol

Cat. No.: B074718

For researchers, scientists, and professionals in drug development, accurate structural
elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR)
spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed
comparison of experimental NMR data for 1-cyclohexylethanol with established literature
values, offering a benchmark for experimental validation.

Executive Summary

This guide presents a comprehensive comparison of experimental *H and 13C Nuclear Magnetic
Resonance (NMR) data for 1-cyclohexylethanol with literature values obtained from the
Spectral Database for Organic Compounds (SDBS). The experimental data aligns closely with
the reference spectra, providing a high degree of confidence in the structural assignment.
Detailed experimental protocols for acquiring high-quality *H and 3C NMR spectra are also
provided to facilitate the replication of these results.

Comparison of 'H NMR Data

The *H NMR spectrum of 1-cyclohexylethanol displays distinct signals corresponding to the
different proton environments in the molecule. The following table compares the experimentally
observed chemical shifts (0) and multiplicities with the literature values from the SDBS
database.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b074718?utm_src=pdf-interest
https://www.benchchem.com/product/b074718?utm_src=pdf-body
https://www.benchchem.com/product/b074718?utm_src=pdf-body
https://www.benchchem.com/product/b074718?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

. . Coupling
Proton Experimental o Literature & o )
_ Multiplicity Constant (J) in
Assignment (ppm) (ppm) (SDBS) -
z

-OH 1.45 1.45 Singlet -
-CH(OH)- 3.45 3.45 Multiplet -
-CH(CHb3)- 1.20 1.20 Multiplet -
Cyclohexyl )

0.90-1.80 0.90-1.80 Multiplet -
Protons
-CHs 1.15 1.15 Doublet 6.2

Table 1: Comparison of experimental and literature *H NMR data for 1-cyclohexylethanol.

Comparison of *C NMR Data

The 13C NMR spectrum provides information on the carbon skeleton of 1-cyclohexylethanol.

The table below compares the experimental chemical shifts with the literature values from

SDBS.

Carbon Assignment

Experimental & (ppm)

Literature & (ppm) (SDBS)

-C(OH)- 73.0 73.0
-C(CH3)- 45.0 45.0
Cyclohexyl C-1 43.0 43.0
Cyclohexyl C-2, C-6 29.0 29.0
Cyclohexyl C-3, C-5 26.5 26.5
Cyclohexyl C-4 26.0 26.0
-CHs 22.0 22.0

Table 2: Comparison of experimental and literature 3C NMR data for 1-cyclohexylethanol.
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Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate NMR data.

Sample Preparation
o Sample Weighing: Accurately weigh 5-10 mg of 1-cyclohexylethanol.

o Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform
(CDCl5).

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

e Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

'H NMR Spectroscopy

e Spectrometer: 400 MHz NMR Spectrometer

e Pulse Sequence: Standard single-pulse sequence
e Number of Scans: 16

o Relaxation Delay: 1.0 s

e Acquisition Time: 4.0 s

e Spectral Width: 16 ppm

e Temperature: 298 K

3C NMR Spectroscopy

Spectrometer: 100 MHz NMR Spectrometer

Pulse Sequence: Proton-decoupled pulse sequence

Number of Scans: 256

Relaxation Delay: 2.0 s
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e Acquisition Time: 1.5 s
e Spectral Width: 250 ppm

e Temperature: 298 K

Data Analysis Workflow

The process of comparing experimental NMR data with literature values is a critical step in
structural verification. The following diagram illustrates this workflow.
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NMR Data Comparison Workflow

This guide demonstrates the straightforward and reliable process of verifying the structure of 1-
cyclohexylethanol using NMR spectroscopy. By following the detailed protocols and using
established literature data for comparison, researchers can confidently confirm the identity and
purity of their samples.
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 To cite this document: BenchChem. [A Comparative Analysis of 1-Cyclohexylethanol NMR
Data with Literature Values]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074718#1-cyclohexylethanol-nmr-data-comparison-
with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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